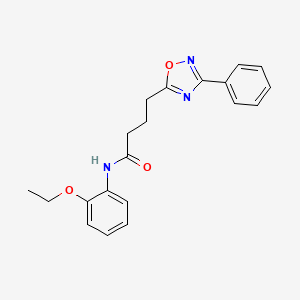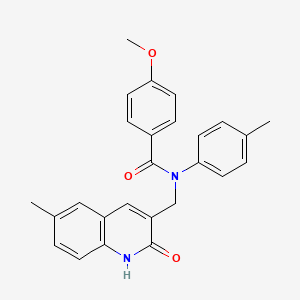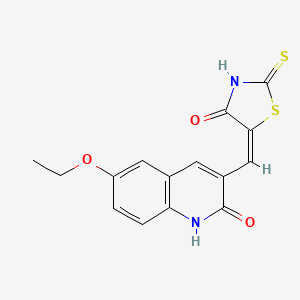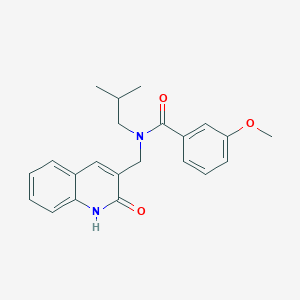![molecular formula C23H24N4O B7692961 N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide, also known as BMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMQ belongs to the class of pyrazoloquinoline compounds and is known for its unique structure and properties.
作用机制
The mechanism of action of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to activate the p53 pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide is its potent anti-tumor activity, which makes it a potential candidate for developing anti-cancer drugs. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide research, including:
1. Developing this compound-based drugs for cancer therapy: this compound has shown promising results in preclinical studies as an anti-cancer agent. Further studies are needed to develop this compound-based drugs for clinical use.
2. Studying the role of this compound in neurodegenerative diseases: this compound has been shown to have potential neuroprotective effects. Further studies are needed to determine its role in treating neurodegenerative diseases.
3. Investigating the immunomodulatory effects of this compound: this compound has been shown to modulate the immune response. Further studies are needed to investigate its potential as an immunomodulatory agent.
4. Developing new synthesis methods for this compound: The current synthesis method for this compound involves several purification steps and has low yield. Developing new synthesis methods for this compound can improve its accessibility for research purposes.
In conclusion, this compound (this compound) is a synthetic compound that has shown promising results in various fields of scientific research. This compound has potential therapeutic applications in cancer research, neurology, and immunology. Further studies are needed to develop this compound-based drugs for clinical use and investigate its potential in treating neurodegenerative diseases and modulating the immune response.
合成方法
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide is synthesized through a multi-step process involving the reaction of 6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure this compound.
科学研究应用
N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In neurology, this compound has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response, making it a potential candidate for treating autoimmune disorders.
属性
IUPAC Name |
N-(1-butyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-5-12-27-22-19(14-18-13-16(3)8-11-20(18)24-22)21(26-27)25-23(28)17-9-6-15(2)7-10-17/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTXJOBFOAFCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





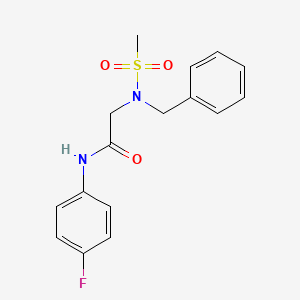


![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)
